4,6-Dibromophthalazin-1(2H)-one
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Overview
Description
4,6-Dibromophthalazin-1(2H)-one is a brominated derivative of phthalazinone, a heterocyclic compound containing nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromophthalazin-1(2H)-one typically involves the bromination of phthalazinone. One common method is the reaction of phthalazinone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions of the phthalazinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and bromine concentration, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromophthalazin-1(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace bromine atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phthalazinone derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4,6-Dibromophthalazin-1(2H)-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6-Dibromophthalazin-1(2H)-one and its derivatives involves interactions with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form halogen bonds with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone: The parent compound of 4,6-Dibromophthalazin-1(2H)-one, lacking the bromine substituents.
4-Bromophthalazin-1(2H)-one: A mono-brominated derivative of phthalazinone.
6-Bromophthalazin-1(2H)-one: Another mono-brominated derivative with bromine at the 6 position.
Uniqueness
This compound is unique due to the presence of two bromine atoms at specific positions on the phthalazinone ring. This dual bromination can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H4Br2N2O |
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Molecular Weight |
303.94 g/mol |
IUPAC Name |
4,6-dibromo-2H-phthalazin-1-one |
InChI |
InChI=1S/C8H4Br2N2O/c9-4-1-2-5-6(3-4)7(10)11-12-8(5)13/h1-3H,(H,12,13) |
InChI Key |
SDFRAUYZUAXMGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NNC2=O)Br |
Origin of Product |
United States |
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